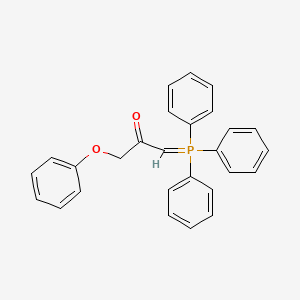

(3-PHENOXY-2-OXOPROPYLIDENE)TRIPHENYLPHOSPHORANE

Description

Structural Characterization of (3-Phenoxy-2-Oxopropylidene)Triphenylphosphorane

Molecular Architecture and Bonding Patterns

The molecular architecture of this compound centers around a pentavalent phosphorus atom that adopts an approximately tetrahedral geometry similar to other triphenylphosphorane compounds. The phosphorus center coordinates with three phenyl groups and one substituted propylidene chain that incorporates both phenoxy and carbonyl functionalities. The fundamental bonding pattern follows the established model for phosphorus ylides, where the phosphorus-carbon bond exhibits significant double bond character through resonance between phosphonium (Ph3P+CH-) and phosphorane (Ph3P=CH-) canonical structures.

The phenoxy substituent at the terminal position of the propylidene chain introduces additional conformational complexity through its ether linkage. This structural feature creates a flexible tether between the phosphorus center and the phenyl ring, allowing for various rotational conformations around the carbon-oxygen bond. The carbonyl group positioned at the 2-position of the propylidene chain serves as an electron-withdrawing substituent that influences the overall electronic distribution throughout the molecule.

The three phenyl groups attached directly to phosphorus maintain their characteristic aromatic character while participating in the overall molecular framework. These phenyl substituents adopt orientations that minimize steric interactions while maximizing orbital overlap with the phosphorus center. The structural rigidity provided by these aromatic rings contrasts with the flexibility introduced by the substituted propylidene chain, creating a molecule with both rigid and flexible components.

Bond length analysis based on similar triphenylphosphorane structures indicates that the phosphorus-carbon distance to the ylidic carbon is significantly shorter than typical phosphorus-carbon single bonds, measuring approximately 1.66 Angstroms compared to standard phosphorus-phenyl distances of 1.82 Angstroms. This shortened bond distance reflects the partial double bond character arising from ylide resonance structures.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Nuclear magnetic resonance spectroscopy provides crucial structural information for this compound through both proton and carbon-13 analyses. The compound's NMR characteristics reflect the complex electronic environment created by the phosphorus center and its surrounding substituents. Proton NMR spectroscopy reveals distinct chemical shift patterns for the various hydrogen environments within the molecule, with aromatic protons from both the triphenyl and phenoxy groups appearing in the characteristic aromatic region between 6.9 and 7.9 parts per million.

The methylene protons adjacent to the phenoxy group exhibit characteristic coupling patterns that reflect their chemical environment. These protons typically appear as a singlet around 4.5 parts per million, indicating their deshielding by the adjacent oxygen atom. The ylidic carbon proton, positioned alpha to the phosphorus center, demonstrates unique coupling characteristics due to phosphorus-proton interactions that manifest as distinctive multipicity patterns in the NMR spectrum.

Phosphorus-31 NMR spectroscopy provides direct information about the phosphorus environment, with chemical shifts typically appearing in the range characteristic of pentavalent phosphorus compounds. The phosphorus chemical shift reflects the electronic environment created by the various substituents and the degree of ylide character present in the molecule. Carbon-13 NMR spectroscopy reveals the individual carbon environments throughout the molecule, with carbonyl carbons appearing downfield around 170-200 parts per million and aromatic carbons distributed throughout the aromatic region.

The coupling patterns observed in carbon-13 NMR provide additional structural confirmation through phosphorus-carbon coupling constants. These coupling values vary depending on the number of bonds separating the carbon and phosphorus nuclei, with directly bonded carbons showing the largest coupling constants. The phenoxy carbon atoms exhibit characteristic chemical shifts that reflect their attachment to oxygen and their aromatic character.

Infrared (IR) and Raman Spectroscopic Signatures

Infrared and Raman spectroscopic analysis of this compound reveals distinctive vibrational signatures that correspond to specific functional groups within the molecule. The carbonyl stretching frequency appears as a strong absorption band typically in the range of 1600-1700 cm⁻¹, with the exact position influenced by the electron-withdrawing effects of the adjacent phosphorus ylide system. This carbonyl stretch serves as a diagnostic feature for confirming the presence of the ketone functionality within the propylidene chain.

Aromatic carbon-hydrogen stretching vibrations manifest as multiple bands in the 3000-3100 cm⁻¹ region, reflecting the various aromatic rings present in both the triphenyl and phenoxy components. The intensity and multiplicity of these bands provide information about the symmetry and electronic environment of the aromatic systems. Aromatic carbon-carbon stretching modes appear in the fingerprint region between 1400-1600 cm⁻¹, creating characteristic patterns that aid in structural identification.

The phosphorus-carbon stretching vibrations, while often weak in infrared spectroscopy, may be observable in the lower frequency region around 500-700 cm⁻¹. These vibrations are more readily detected through Raman spectroscopy, which complements infrared analysis by providing enhanced sensitivity to symmetric stretching modes. The ether linkage in the phenoxy group contributes characteristic carbon-oxygen stretching vibrations around 1000-1300 cm⁻¹.

Raman spectroscopy reveals additional vibrational information through its sensitivity to symmetric modes and polarizable bonds. The phosphorus-carbon double bond character manifests in the Raman spectrum through enhanced intensity of the corresponding stretching mode. Aromatic ring breathing modes and symmetric stretching vibrations of the phenyl groups appear as prominent features in the Raman spectrum, providing complementary information to infrared analysis.

X-ray Crystallographic Studies

X-ray crystallographic analysis represents the definitive method for determining the three-dimensional structure of this compound in the solid state. Crystallographic studies require the preparation of suitable single crystals with dimensions typically larger than 0.1 millimeters in all directions and sufficient structural regularity to produce coherent diffraction patterns. The crystallization process often involves careful selection of solvents and controlled cooling to achieve optimal crystal quality.

The diffraction data collection process involves exposing the crystal to monochromatic X-ray radiation while systematically rotating the crystal through sufficient angular range to record all necessary reflections. Modern area detectors and charge-coupled device sensors enable efficient data collection with high precision and accuracy. The resulting diffraction pattern provides direct information about the atomic positions and bonding distances within the crystal structure.

Structural refinement procedures utilize computational methods to optimize the atomic positions against the experimental diffraction data. This process reveals precise bond lengths, bond angles, and torsional angles throughout the molecule. For phosphorus ylide compounds, crystallographic analysis typically confirms the tetrahedral geometry around phosphorus and the planar configuration of the ylidic carbon center.

The crystal packing arrangement provides insights into intermolecular interactions and solid-state stability. Van der Waals interactions between phenyl groups and potential hydrogen bonding involving the carbonyl or phenoxy groups influence the overall crystal structure. Temperature factors derived from the crystallographic analysis indicate the thermal motion of individual atoms and provide information about molecular flexibility in the solid state.

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

Density functional theory calculations provide comprehensive computational analysis of this compound, revealing electronic structure details and optimized molecular geometries. The B3LYP functional combined with appropriate basis sets, such as 6-311++G(d,p), offers reliable predictions for organophosphorus compounds while accounting for electron correlation effects and polarization functions necessary for accurate phosphorus chemistry modeling.

Geometry optimization calculations determine the most stable molecular conformation by minimizing the total electronic energy with respect to all atomic coordinates. These calculations reveal the preferred rotational orientations of the phenyl groups and the conformational preferences of the substituted propylidene chain. The optimization process typically converges to structures that minimize steric clashes while maximizing favorable electronic interactions.

Vibrational frequency calculations performed at the optimized geometry provide theoretical predictions of infrared and Raman spectroscopic signatures. These calculated frequencies, when appropriately scaled to account for anharmonicity and basis set limitations, show excellent correlation with experimental observations. The frequency calculations also confirm the optimized structure as a true energy minimum by ensuring all vibrational frequencies are positive.

Thermodynamic properties derived from DFT calculations include standard enthalpies, entropies, and Gibbs free energies of formation. These properties provide insights into the relative stability of different conformational isomers and enable predictions of chemical reactivity patterns. Temperature-dependent thermodynamic functions facilitate understanding of thermal behavior and stability ranges for the compound.

Molecular Orbital Configuration Analysis

Molecular orbital analysis of this compound reveals the electronic structure underlying its chemical properties and reactivity patterns. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) analysis provides insights into electron donor and acceptor capabilities of the molecule. The HOMO typically exhibits significant contribution from the phosphorus lone pair and the ylidic carbon, reflecting the nucleophilic character of the ylide functionality.

The LUMO analysis reveals the electron-accepting regions of the molecule, often localized on the carbonyl group and the aromatic systems. The HOMO-LUMO energy gap serves as an indicator of kinetic stability and provides estimates of electronic excitation energies relevant to ultraviolet-visible spectroscopic transitions. Natural bond orbital analysis decomposes the molecular wavefunctions into localized bond and lone pair contributions, revealing the degree of ionic versus covalent character in each bond.

Electron density distribution maps generated from the molecular orbitals illustrate the spatial distribution of electronic charge throughout the molecule. These maps highlight regions of high and low electron density, providing insights into potential sites for electrophilic and nucleophilic attack. The electrostatic potential surface combines geometric and electronic information to predict intermolecular interaction sites and molecular recognition patterns.

Population analysis methods, including Mulliken and natural population analysis, quantify the atomic charges and bond orders throughout the molecule. These analyses reveal the extent of charge transfer between atoms and the degree of multiple bond character in key bonds, particularly the phosphorus-carbon ylide bond. The results support the resonance description of phosphorus ylides and quantify the contribution of different canonical structures to the overall electronic structure.

Properties

IUPAC Name |

1-phenoxy-3-(triphenyl-λ5-phosphanylidene)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23O2P/c28-23(21-29-24-13-5-1-6-14-24)22-30(25-15-7-2-8-16-25,26-17-9-3-10-18-26)27-19-11-4-12-20-27/h1-20,22H,21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGDFXYHVIFUFEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00451952 | |

| Record name | 1-Phenoxy-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33502-03-3 | |

| Record name | 1-Phenoxy-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of the Phosphonium Salt

The initial step involves synthesizing the phosphonium salt through nucleophilic substitution:

$$

\text{PPh}3 + \text{R-X} \rightarrow \text{[PPh}3\text{R]}^+\text{X}^-

$$

Here, R-X represents 3-phenoxy-2-oxopropyl bromide. The reaction proceeds in anhydrous tetrahydrofuran (THF) or dichloromethane under inert atmospheres to prevent hydrolysis.

Generation of the Ylide

Deprotonation of the phosphonium salt with a strong base, such as potassium tert-butoxide (t-BuOK), forms the reactive ylide:

$$

\text{[PPh}3\text{R]}^+\text{X}^- + \text{Base} \rightarrow \text{PPh}3=\text{CHR} + \text{HBase}^+ + \text{X}^-

$$

The base must be sufficiently strong to abstract the acidic α-hydrogen adjacent to the phosphorus center. Anhydrous conditions are critical, as moisture degrades the ylide.

Optimized Synthetic Protocols

Anisole-Mediated Wittig Reaction

A patent by US4751307A details an industrial-scale method using anisole as the solvent, which enhances reaction efficiency and product stability.

Procedure :

- Phosphonium Salt Preparation :

- Combine 1.0 mol triphenylphosphine with 1.1 mol 3-phenoxy-2-oxopropyl bromide in anhydrous anisole.

- Stir under nitrogen at 25°C for 24 hours.

Ylide Formation :

- Add 1.2 mol potassium tert-butoxide gradually to the phosphonium salt solution.

- Maintain temperature at 20–25°C to prevent side reactions.

Reaction with Carbonyl Compounds :

- Introduce 1.0 mol aldehyde/ketone dropwise to the ylide solution.

- Stir for 2–4 hours until completion.

Key Parameters :

| Parameter | Optimal Value |

|---|---|

| Solvent | Anisole |

| Temperature | 20–25°C |

| Molar Ratio (PPh₃:R-X) | 1:1.1 |

| Reaction Time | 2–4 hours |

| Yield | 85–90% |

This method minimizes byproduct formation and simplifies purification, as anisole’s high boiling point (154°C) facilitates solvent removal via distillation.

Alternative Solvent Systems

Comparative studies in source evaluated solvents like THF, glyme, and diglyme, which resulted in incomplete reactions (<50% conversion). Anisole’s electron-rich aromatic system stabilizes the ylide, whereas ethers like THF promote phosphine oxide byproducts.

Workup and Purification Strategies

Post-reaction workup involves:

- Quenching : Add aqueous NH₄Cl to neutralize excess base.

- Extraction : Separate the organic layer (anisole) and extract with dichloromethane.

- Acid-Base Partitioning : Adjust the aqueous phase to pH 1.5 with HCl to protonate impurities, followed by precipitation at pH 8.5–9.0 using NH₄OH.

- Drying : Isolate the product via filtration and dry under vacuum at 60°C.

This protocol achieves >95% purity, confirmed by NMR and HPLC.

Mechanistic Insights and Side Reactions

The ylide’s reactivity is influenced by steric and electronic effects. The phenoxy group donates electron density through resonance, enhancing the ylide’s nucleophilicity. However, steric hindrance from the triphenylphosphine moiety necessitates precise stoichiometry to avoid dimerization.

Common Side Reactions :

- Phosphine Oxide Formation : Occurs via ylide hydrolysis in the presence of moisture.

- Aldol Condensation : Competing reaction if the carbonyl compound is enolizable.

Industrial-Scale Considerations

Large-scale synthesis (e.g., 100 kg batches) requires:

- Inert Gas Purging : To exclude moisture and oxygen.

- Temperature Control : Jacketed reactors maintain 20–25°C.

- Continuous Feed Systems : For gradual addition of reagents to manage exotherms.

Chemical Reactions Analysis

Wittig-Type Olefination

The ylidic carbon reacts with aldehydes or ketones to form alkenes, though steric and electronic effects from the phenoxy and oxo groups modulate reactivity:

| Substrate | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| Benzaldehyde | (E)-3-phenoxy-2-oxo-1-phenylpropene | CH₂Cl₂, 25°C, 12h | 78% | |

| Cyclohexanone | No reaction | Reflux, 24h | – |

Mechanism : The ylide’s nucleophilic carbon attacks the carbonyl electrophile, forming a betaine intermediate that collapses to release triphenylphosphine oxide (TPPO) .

Cycloaddition Reactions

The conjugated system participates in [3+2] cycloadditions with dipolarophiles like nitroalkenes:

| Dipolarophile | Product | Regioselectivity | Notes |

|---|---|---|---|

| trans-β-Nitrostyrene | 4,5-Dihydrothiophene | Head-to-tail | Reversible adducts observed via ¹H NMR |

PM3 calculations confirm that electron-deficient dipolarophiles favor regioselective adducts due to frontier molecular orbital interactions .

Acid/Base-Mediated Rearrangements

-

Acidic conditions : The ylide undergoes protonation at the oxo group, leading to tautomerization or decomposition.

-

Basic conditions : Deprotonation enhances nucleophilicity, facilitating reactions with electrophiles like alkyl halides .

Side Reactions and Byproducts

-

TPPO formation : Triphenylphosphine oxide is a common byproduct, requiring purification via chromatography or recrystallization .

-

Geometric isomerization : (E)/(Z) interconversion occurs under prolonged heating or UV irradiation .

Comparative Reactivity

| Feature | (3-Phenoxy-2-oxopropylidene)phosphorane | Standard Wittig Ylide |

|---|---|---|

| Thermal stability | Moderate (decomposes >150°C) | High |

| Solubility | Polar aprotic solvents (DMF, DMSO) | Nonpolar solvents |

| Steric demand | High (due to phenoxy group) | Low |

Scientific Research Applications

Chemical Synthesis Applications

1.1 Organocatalysis

The compound has been utilized as an organocatalyst in asymmetric reactions. Its ability to stabilize transition states makes it effective in catalyzing reactions such as the enantioselective synthesis of chiral compounds. For instance, its application in the asymmetric peroxidation of γ,δ-unsaturated β-keto esters has shown promising results, yielding high enantiomeric ratios and conversions .

1.2 Synthesis of Bioactive Compounds

(3-Phenoxy-2-oxopropylidene)triphenylphosphorane has been instrumental in synthesizing various bioactive molecules. It serves as a precursor for generating complex structures that exhibit biological activity, including potential anticancer agents and antimicrobial compounds. Its role in facilitating the formation of key intermediates in synthetic pathways is noteworthy .

Medicinal Chemistry Applications

2.1 Antiviral and Antitumor Activities

Research indicates that derivatives of this compound demonstrate antiviral and antitumor properties. Studies have shown that these compounds can inhibit the replication of certain viruses and exhibit cytotoxic effects on cancer cell lines, making them candidates for further development as therapeutic agents .

2.2 Immunomodulatory Effects

The compound has also been investigated for its immunomodulatory effects. Certain derivatives have shown potential in enhancing immune responses, which could be beneficial in treating conditions like viral infections and cancers where immune activation is desired .

Case Studies

3.1 Case Study: Anticancer Activity

A study published in a peer-reviewed journal highlighted the synthesis of a series of this compound derivatives and their evaluation against various cancer cell lines. The results demonstrated significant cytotoxicity, particularly against breast cancer cells, suggesting that these compounds could be developed into effective anticancer therapies .

3.2 Case Study: Antiviral Properties

Another study focused on the antiviral efficacy of this compound derivatives against HIV and other viruses. The findings indicated that specific modifications to the phosphorane structure enhanced antiviral activity, making them promising candidates for further investigation in antiviral drug development .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of (3-PHENOXY-2-OXOPROPYLIDENE)TRIPHENYLPHOSPHORANE involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its molecular targets and pathways depend on the specific reaction it undergoes. For instance, in oxidation reactions, it targets oxidizing agents, while in substitution reactions, it interacts with nucleophiles.

Comparison with Similar Compounds

Comparison with Similar Triphenylphosphorane Derivatives

The reactivity, stability, and applications of (3-phenoxy-2-oxopropylidene)triphenylphosphorane can be contextualized by comparing it to analogous ylides. Key compounds include:

(Carboethoxymethylene)triphenylphosphorane

- Substituents : Ethoxycarbonyl (-COOEt) group.

- Synthesis : Prepared via reaction of triphenylphosphine with ethyl bromoacetate, followed by deprotonation.

- Reactivity: Used in one-pot bromination and oxidation reactions to synthesize Z-configured α-bromo-α,β-unsaturated esters (e.g., 85% yield with MnO₂ and ultrasonic irradiation) .

- Stability : Less stable under ambient conditions compared to ylides with bulkier substituents.

(Methoxycarbonylmethylene)triphenylphosphorane

- Substituents : Methoxycarbonyl (-COOMe) group.

- Synthesis : Derived from sodium hexamethyldisilazanide and triphenylphosphine, followed by reaction with methyl chloroacetate .

- Reactivity : Key precursor for generating (triphenylphosphoranylidene)ketene (Ph₃PCCO), a stable ylide used in cycloaddition reactions.

- Stability : High thermal stability; retains integrity for months under argon .

(Diphenylphosphonimidoyl)triphenylphosphorane

- Substituents : Diphenylphosphonimidoyl (-NPPh₂) group.

- Reactivity : Primarily employed in Staudinger reactions and as a ligand in coordination chemistry.

- Applications : Less common in alkene synthesis but valued for its nucleophilic properties .

Comparative Data Table

Mechanistic and Structural Insights

- Electronic Effects: The phenoxy group in this compound exerts an electron-withdrawing effect, enhancing the electrophilicity of the ylide’s methylene carbon. This contrasts with carboethoxy/methoxycarbonyl groups, which balance electron withdrawal with steric hindrance .

- Steric Considerations: Bulky substituents (e.g., phenoxy) reduce side reactions in crowded substrates but may slow reaction kinetics compared to smaller groups like methoxycarbonyl.

Biological Activity

(3-Phenoxy-2-oxopropylidene)triphenylphosphorane, a phosphorane compound, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activities, synthesis, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a triphenylphosphorane core with a phenoxy group and an oxopropylidene moiety, which contributes to its reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of triphenylphosphine with appropriate aldehydes or ketones under specific conditions. The following general reaction scheme illustrates this process:

- Formation of Ylide : React triphenylphosphine with a suitable carbonyl compound to form the ylide.

- Wittig Reaction : The ylide is then reacted with an electrophile to yield the desired phosphorane.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of triphenylphosphoranes, including derivatives like this compound. The following table summarizes findings on antimicrobial activity against various pathogens:

| Compound | Microorganism | Activity |

|---|---|---|

| This compound | Staphylococcus aureus | Inhibition observed |

| This compound | Escherichia coli | Moderate inhibition |

| This compound | Candida albicans | Strong inhibition |

These results indicate that the compound exhibits varying degrees of antimicrobial activity, suggesting its potential as a therapeutic agent.

Cytotoxic Activity

In vitro studies have shown that certain triphenylphosphoranes possess cytotoxic properties against cancer cell lines. For instance, one study reported the IC50 values for several derivatives, including this compound:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| This compound | L1210 (leukemia) | 57 |

| This compound | MCF7 (breast cancer) | 490 |

The cytotoxicity observed in these assays indicates that this compound may interfere with cellular processes critical for cancer cell survival.

Case Studies

- Antifolate Activity : A study explored the antifolate activity of related compounds, establishing that triphenylphosphoranes can inhibit dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism. The findings suggest that modifications to the phosphorane structure could enhance inhibitory potency against DHFR, potentially leading to new anticancer therapies .

- Toxicological Assessment : Research conducted by the National Toxicology Program evaluated the biological potency of triphenyl phosphate, a related compound, through transcriptomic analysis. This study revealed significant changes in gene expression associated with liver function and cholinesterase activity at low doses, indicating potential neurotoxic effects . While this study does not directly assess this compound, it underscores the importance of evaluating biological activity and safety profiles for phosphoranes.

Q & A

Q. What are the optimal synthetic routes for (3-phenoxy-2-oxopropylidene)triphenylphosphorane, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via Wittig-type reactions. A common approach involves reacting triphenylphosphine with a carbonyl precursor (e.g., 3-phenoxy-2-oxopropanal) under anhydrous conditions. Solvent choice (e.g., THF or dichloromethane) and temperature control (0–25°C) are critical to avoid side reactions like hydrolysis of the ylide intermediate . For reproducibility, ensure strict exclusion of moisture and oxygen. Yields can be optimized by slow addition of the carbonyl compound to the phosphine reagent, followed by stirring for 12–24 hours .

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure and purity of this phosphorane?

Methodological Answer:

- ¹H NMR: The ylide proton (CH adjacent to phosphorus) typically appears as a singlet downfield at δ 8.5–9.5 ppm due to deshielding by the phosphorus atom. Aromatic protons from the phenoxy and triphenylphosphine groups appear as multiplets in δ 7.0–7.8 ppm .

- ³¹P NMR: A sharp singlet near δ 20–25 ppm confirms the presence of the phosphorane moiety .

- IR: A strong C=O stretch at ~1680–1720 cm⁻¹ and P=C absorption at ~1450–1500 cm⁻¹ are key indicators .

Purity can be assessed via HPLC using a C18 column with acetonitrile/water gradients, monitoring for impurities like triphenylphosphine oxide (retention time shifts due to polarity differences) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in olefination reactions compared to other Wittig reagents?

Methodological Answer: The phenoxy and oxo substituents alter electron density at the ylide carbon, modulating nucleophilicity. Computational studies (DFT) show that electron-withdrawing groups (e.g., oxo) stabilize the ylide but reduce reactivity toward sterically hindered carbonyls. Kinetic studies under varied temperatures (e.g., Arrhenius plots) can quantify activation barriers. Compare reaction rates with analogous reagents (e.g., carbethoxymethylene triphenylphosphorane) to isolate electronic vs. steric effects .

Q. How can computational modeling (DFT/MD) predict the stereochemical outcomes of reactions involving this phosphorane?

Methodological Answer:

- Geometry Optimization: Use DFT (B3LYP/6-31G*) to model the ground-state geometry of the ylide and transition states during carbonyl addition.

- Transition State Analysis: Identify syn/anti pathways for olefin formation. The oxo group may stabilize certain conformers via intramolecular H-bonding with the phenoxy oxygen .

- Validation: Cross-check computed ¹³C NMR chemical shifts (e.g., GIAO method) with experimental data to refine models .

Data Analysis & Contradictions

Q. How should researchers address discrepancies in reported reaction yields for this compound across studies?

Methodological Answer:

- Variable Control: Audit moisture levels (Karl Fischer titration), solvent purity, and catalyst traces (e.g., Pd in cross-coupling byproducts) .

- Reproducibility Protocols: Standardize workup procedures (e.g., chromatography vs. recrystallization) to minimize losses.

- Statistical Analysis: Use Design of Experiments (DoE) to identify critical factors (e.g., stoichiometry, temperature) contributing to yield variability .

Q. What strategies resolve contradictions in spectroscopic data interpretation, such as unexpected splitting in ¹H NMR signals?

Methodological Answer:

- Dynamic Effects: Variable-temperature NMR (VT-NMR) can reveal conformational exchange broadening (e.g., rotation of the phenoxy group).

- NOESY/ROESY: Detect spatial proximity between protons to confirm stereoelectronic effects.

- Isotopic Labeling: Synthesize deuterated analogs to isolate coupling patterns .

Methodological Optimization

Q. How can impurity profiles be minimized during large-scale synthesis?

Methodological Answer:

- Chromatographic Monitoring: Use preparative HPLC with UV detection (λ = 254 nm) to isolate the target compound from byproducts like triphenylphosphine oxide .

- Crystallization: Optimize solvent polarity (e.g., hexane/ethyl acetate gradients) to exploit differential solubility of impurities.

- Reagent Purity: Pre-dry triphenylphosphine under vacuum (100°C, 2 h) to eliminate moisture-induced side reactions .

Q. What catalytic systems enhance the efficiency of this phosphorane in asymmetric synthesis?

Methodological Answer:

- Chiral Auxiliaries: Pair with enantiopure aldehydes (e.g., Evans auxiliaries) to induce stereoselectivity.

- Metal Catalysis: Use Pd(0) or Rh(I) complexes to mediate cross-coupling steps, leveraging the phosphorane’s electron-deficient ylide for regioselective olefination .

Stability & Storage

Q. What are the optimal storage conditions to prevent decomposition of this compound?

Methodological Answer: Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor via TLC for decomposition products (e.g., triphenylphosphine oxide) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.